molecular formula C8H9NO B1591758 3,5-Dimethylpyridine-2-carboxaldehyde CAS No. 675138-02-0

3,5-Dimethylpyridine-2-carboxaldehyde

Cat. No. B1591758
Key on ui cas rn: 675138-02-0
M. Wt: 135.16 g/mol
InChI Key: BYDYILQCRDXHLB-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

To a solution of (3,5-dimethyl-pyridin-2-yl)-methanol (2.12 g, 15.45 mmol) (Weidmann, K. et al. J. Med. Chem. 1992, 35, 438-450) in CH2Cl2 (50 mL) was added MnO2 (9.41 g, 108.18 mmol) and the reaction mixture was refluxed overnight. Then it was cooled and the mixture was filtered through a layer of celite. The filtrate was concentrated to afford a brown/yellow oil. Purification by flash column chromatography on silica gel using 30% EtOAc/hexane afforded 3,5-dimethyl-pyridine-2-carbaldehyde as a yellow oil (960 mg, 31% over 3 steps). 1H NMR (CDCl3) δ 2.39 (s, 3H), 2.62 (s, 3H), 7.41 (s, 1H), 8.47 (s, 1H), 10.15 (s, 1H).
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
9.41 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([CH2:9][OH:10])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1>C(Cl)Cl.O=[Mn]=O>[CH3:1][C:2]1[C:3]([CH:9]=[O:10])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
CC=1C(=NC=C(C1)C)CO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
9.41 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a layer of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford a brown/yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel using 30% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=C(C1)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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